3,7-Dimethyl-4,6-octadien-3-ol
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Overview
Description
3,7-Dimethyl-4,6-octadien-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is classified as an acyclic monoterpenoid and is commonly used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dimethyl-4,6-octadien-3-ol can be synthesized through various methods. One common synthetic route involves the acid-catalyzed cyclization of geraniol or nerol, which are isomers of linalool. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced through the steam distillation of essential oils from plants such as lavender, coriander, and sweet basil. The extracted oil is then subjected to fractional distillation to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-4,6-octadien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form linalool oxide or further to linalool hydroperoxide.
Reduction: Hydrogenation of this compound yields dihydrolinalool and tetrahydrolinalool, which are more stable and less prone to oxidation.
Esterification: Reaction with acetic acid produces linalyl acetate, a popular fragrance ingredient.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products Formed:
- Linalool oxide
- Linalool hydroperoxide
- Dihydrolinalool
- Tetrahydrolinalool
- Linalyl acetate
Scientific Research Applications
3,7-Dimethyl-4,6-octadien-3-ol has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of various fragrance compounds and as a reagent in organic synthesis.
- Biology: Studied for its antimicrobial and anti-inflammatory properties.
- Medicine: Investigated for its potential therapeutic effects, including its use as an anxiolytic and sedative agent.
- Industry: Utilized in the production of perfumes, cosmetics, and household cleaning products due to its pleasant scent and stability .
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-4,6-octadien-3-ol involves its interaction with various molecular targets and pathways:
- Molecular Targets: It interacts with olfactory receptors, leading to its characteristic scent perception.
- Pathways Involved: It modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), contributing to its sedative and anxiolytic effects .
Comparison with Similar Compounds
- Geraniol: Another monoterpenoid alcohol with a rose-like scent.
- Nerol: An isomer of geraniol with a similar floral fragrance.
- Citronellol: A monoterpenoid alcohol with a citrus-like aroma.
Comparison:
- Uniqueness: 3,7-Dimethyl-4,6-octadien-3-ol is unique due to its balanced floral and spicy scent, making it highly versatile in fragrance formulations.
- Chemical Structure: While geraniol and nerol are isomers, they differ in the position of the double bonds, leading to distinct olfactory properties .
Properties
CAS No. |
18479-54-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,7-dimethylocta-4,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3 |
InChI Key |
QLRNLHNEZFMRSR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C=CC=C(C)C)O |
Isomeric SMILES |
CCC(C)(/C=C/C=C(C)C)O |
Canonical SMILES |
CCC(C)(C=CC=C(C)C)O |
Key on ui other cas no. |
18479-54-4 |
Synonyms |
3,7-dimethyl-4,6-octadien-3-ol |
Origin of Product |
United States |
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